4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound that features a thiophene ring, a piperidine ring, and a pyridine ringThiophene derivatives, in particular, are known for their diverse biological activities and have been extensively studied for their therapeutic potential .
Preparation Methods
The synthesis of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the thiophene and piperidine rings with the pyridine ring.
Chemical Reactions Analysis
4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine undergoes several types of chemical reactions:
Scientific Research Applications
4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine can be compared with other similar compounds, such as:
Tipepidine: A thiophene derivative used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.
Properties
IUPAC Name |
pyridin-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-3-7-16-8-4-13)17-9-5-12(6-10-17)14-2-1-11-19-14/h1-4,7-8,11-12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCVVFPTKEDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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